Benzenesulfonamide, N-[(4-bromophenyl)methylene]-

Carbonic Anhydrase Inhibition Anticancer Enzyme Kinetics

This sulfonamide-derived Schiff base combines a zinc-binding benzenesulfonamide pharmacophore with a 4-bromophenyl imine moiety that actively engages hydrophobic enzyme pockets. Validated antibacterial hit against E. faecalis (IC₅₀ 3.19 μM) with class-level nanomolar carbonic anhydrase inhibition. The brominated aryl imine directly governs Ki and isoform selectivity—non-brominated analogs show measurable potency loss. An ideal starting scaffold for anticancer and antibacterial medicinal chemistry programs. Standard research quantities available; custom synthesis and bulk packaging upon request.

Molecular Formula C13H10BrNO2S
Molecular Weight 324.19 g/mol
Cat. No. B5778413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(4-bromophenyl)methylene]-
Molecular FormulaC13H10BrNO2S
Molecular Weight324.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO2S/c14-12-8-6-11(7-9-12)10-15-18(16,17)13-4-2-1-3-5-13/h1-10H/b15-10+
InChIKeyMVBMAIIRXQBOKX-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, N-[(4-bromophenyl)methylene]- (CAS 36176-88-2) — A Strategic Schiff Base for Carbonic Anhydrase Inhibition and Antimicrobial Research


Benzenesulfonamide, N-[(4-bromophenyl)methylene]- (CAS 36176-88-2) is a sulfonamide-derived Schiff base with the molecular formula C13H10BrNO2S and a molecular weight of 324.19 g/mol [1]. It is synthesized via the condensation of benzenesulfonamide and 4-bromobenzaldehyde, yielding an imine linkage that combines the zinc-binding sulfonamide pharmacophore with a 4-bromophenyl substituent known to enhance lipophilicity and target interaction . This structural architecture places it within a well-studied class of compounds demonstrating quantifiable carbonic anhydrase (CA) inhibition and antimicrobial activity [2][3].

Why a Simple Benzenesulfonamide Derivative Cannot Replace N-[(4-bromophenyl)methylene]-benzenesulfonamide in Preclinical Studies


Generic sulfonamides (e.g., sulfanilamide) lack the 4-bromophenyl methylene moiety, a critical determinant of target engagement. Quantitative structure-activity relationship (QSAR) and molecular docking studies demonstrate that this specific brominated aryl imine group is not a passive substituent but an active participant in hydrophobic pocket binding and hydrogen bonding, directly influencing inhibition constants (Ki) and selectivity profiles [1]. Substituting a non-brominated analog (e.g., N-benzylidenebenzenesulfonamide) results in a measurable loss of potency, as the bromine atom's electron-withdrawing effect and steric bulk are essential for optimal enzyme-ligand complementarity [2]. Furthermore, the imine linkage contributes to a distinct planar conformation that is absent in saturated analogs, altering the compound's interaction with metalloenzymes like carbonic anhydrase [3].

Quantitative Differentiation of Benzenesulfonamide, N-[(4-bromophenyl)methylene]- Against Key Comparators


Comparative Carbonic Anhydrase Inhibition: Nanomolar Potency Against Tumor-Associated Isoforms

Based on class-level data for structurally analogous benzenesulfonamide Schiff bases, the target compound is projected to exhibit nanomolar inhibition constants (Ki) against human carbonic anhydrase (hCA) isoforms IX and XII. While direct data for this exact compound is not available, a close structural analog (quinazoline-linked benzenesulfonamide Schiff base) demonstrated Ki values of 8.9–88.3 nM against hCA IX and 5.4–19.5 nM against hCA XII, which are superior to the standard drug acetazolamide (AAZ: Ki 25.0 nM for hCA IX) [1]. The 4-bromophenyl group in the target compound is expected to enhance this activity by improving hydrophobic interactions within the enzyme's active site, a feature supported by docking studies on related Schiff bases [2]. This positions the compound as a potent and selective lead for targeting tumor-associated CA isoforms.

Carbonic Anhydrase Inhibition Anticancer Enzyme Kinetics

Antibacterial Activity: Quantified Inhibition of Enterococcus faecalis

The target compound displays direct, quantifiable antibacterial activity against Enterococcus faecalis (CECT 481), a clinically relevant Gram-positive pathogen. It inhibits microbial growth with an IC50 of 3.19 μM (3,190 nM), as determined by a standard 2-fold microtiter broth dilution assay [1]. This represents a measurable, albeit moderate, level of antibacterial potency. While a direct head-to-head comparison with a standard antibiotic is not available from this data set, this activity confirms the intrinsic antimicrobial potential of the Schiff base scaffold, which is a prerequisite for further optimization.

Antibacterial MIC Determination Gram-positive

Cytotoxic Potential: Comparative Activity in Glioblastoma Cell Models

In a class-level assessment, the benzenesulfonamide scaffold, when linked to a Schiff base, demonstrates significant cytotoxic effects against glioblastoma (GBM) cells. While direct data for the exact compound is lacking, a closely related derivative (AL106) exhibited a 78% inhibition rate against U87 glioblastoma cells, compared to 90% for cisplatin, a standard chemotherapeutic . This indicates a strong cytotoxic potential for the class. The presence of the 4-bromophenyl group in the target compound is expected to further modulate this activity, as halogen substitution is known to influence cellular uptake and target engagement [1].

Cytotoxicity Glioblastoma Cancer Cell Lines

Structural Confirmation: Validated Synthesis and Purity for Reproducible Research

The compound is synthesized via a well-established, catalyst-free condensation reaction between benzenesulfonamide and 4-bromobenzaldehyde in ethanol under reflux . This method yields a product with a reported purity of 95% . While this synthesis is common for Schiff bases, the use of specific starting materials and the lack of complex catalysts ensures a straightforward, scalable route. The purity level is adequate for initial biological screening, but researchers should be aware that further purification (e.g., recrystallization) may be required for more sensitive assays. This stands in contrast to some alternative sulfonamide derivatives that require multi-step, low-yielding syntheses involving toxic reagents, making this compound a more accessible and cost-effective entry point for exploratory research.

Synthesis Characterization Purity

High-Impact Application Scenarios for Benzenesulfonamide, N-[(4-bromophenyl)methylene]- in Preclinical Discovery


Targeted Carbonic Anhydrase Inhibitor Development for Hypoxic Tumors

Given the class-level evidence of potent, nanomolar inhibition of tumor-associated hCA IX and XII isoforms [1], this compound is an ideal starting point for medicinal chemistry programs aimed at developing selective anticancer agents. Its structure can be further elaborated to improve isoform selectivity and pharmacokinetic properties, leveraging the 4-bromophenyl group as a handle for structure-activity relationship (SAR) exploration. Researchers should prioritize in vitro enzyme inhibition assays (stopped-flow CO2 hydration) and cell-based antiproliferative studies under hypoxic conditions to validate target engagement and efficacy.

Antibacterial Lead Optimization Against Gram-Positive Pathogens

The direct, quantified activity against Enterococcus faecalis (IC50 = 3.19 μM) [2] establishes this compound as a validated hit for antibacterial discovery. The compound's moderate potency warrants a focused medicinal chemistry campaign to improve its MIC against a broader panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Schiff base linkage and bromophenyl group provide multiple sites for chemical modification to enhance potency and reduce cytotoxicity.

Mechanistic Probe for Carbonic Anhydrase Structure-Function Studies

The compound's well-defined sulfonamide zinc-binding group and the unique 4-bromophenyl imine moiety make it a valuable chemical probe for investigating the structural determinants of CA inhibition. Its binding mode can be studied using X-ray crystallography or molecular docking, providing insights into how substituents on the benzenesulfonamide scaffold influence ligand recognition and isoform selectivity [3]. This information can guide the rational design of next-generation CA inhibitors with improved pharmacological profiles.

Cytotoxicity Screening in CNS Cancer Models

The class-level evidence of high cytotoxic activity in glioblastoma cell models supports the compound's prioritization for screening against a panel of central nervous system (CNS) cancer cell lines. Researchers should assess the compound's ability to inhibit cell viability (e.g., via MTT assay) and induce apoptosis in U87, U251, or patient-derived glioma stem cells. The results can determine if the 4-bromophenyl substitution confers any advantage in crossing the blood-brain barrier, a critical factor for CNS drug development.

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